N-[2-(diethylamino)ethyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
N-[2-(diethylamino)ethyl]-N’-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a fluorobenzyl group, and a pyrazolyl thiourea moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N’-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole derivative.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group is attached through an alkylation reaction, where diethylaminoethyl chloride reacts with the intermediate compound.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N’-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-N’-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N’-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[2-(diethylamino)ethyl]-N’-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can be compared with other similar compounds, such as:
N-[2-(diethylamino)ethyl]-N’-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
N-[2-(diethylamino)ethyl]-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea: Contains a methylbenzyl group instead of a fluorobenzyl group.
N-[2-(diethylamino)ethyl]-N’-[1-(2-nitrobenzyl)-1H-pyrazol-4-yl]thiourea: Features a nitrobenzyl group instead of a fluorobenzyl group.
The uniqueness of N-[2-(diethylamino)ethyl]-N’-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN5S/c1-3-22(4-2)10-9-19-17(24)21-15-11-20-23(13-15)12-14-7-5-6-8-16(14)18/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H2,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQXOZKBOPFREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=S)NC1=CN(N=C1)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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